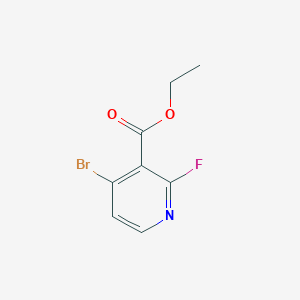

Ethyl 4-bromo-2-fluoronicotinate

Description

Properties

IUPAC Name |

ethyl 4-bromo-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABHCVQLXQQLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Bromo-2-fluoronicotinic Acid

The most direct and commonly reported method to prepare Ethyl 4-bromo-2-fluoronicotinate is via esterification of the corresponding carboxylic acid, 4-bromo-2-fluoronicotinic acid, with ethanol under activating conditions.

- Starting Material: 4-bromo-2-fluoronicotinic acid

- Reagents: Ethanol, coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), and catalytic 4-dimethylaminopyridine (DMAP)

- Solvent: Dichloromethane (DCM)

- Conditions: Room temperature, stirring for approximately 20 hours

- Workup: Washing with water and brine, drying over sodium sulfate, filtration, concentration under reduced pressure, and purification by silica gel column chromatography (Hexanes/EtOAc = 1/5)

- Yield: Approximately 90%

$$

\text{4-bromo-2-fluoronicotinic acid} + \text{EtOH} \xrightarrow[\text{DMAP}]{\text{EDCI, DCM, RT}} \text{this compound}

$$

- EDCI acts as a carbodiimide coupling agent activating the carboxylic acid for nucleophilic attack by ethanol.

- DMAP serves as a nucleophilic catalyst to accelerate the esterification.

- The reaction is mild and avoids harsh acidic or basic conditions, preserving sensitive substituents like bromine and fluorine on the pyridine ring.

- Purification by column chromatography ensures high purity of the ester product.

Alternative Preparation Routes and Related Bromination Methods

While direct esterification is the main route, related bromination and fluorination steps to prepare the precursor acid or intermediates are also relevant:

Bromination of Fluoroaniline Derivatives:

Preparation of brominated fluoroaniline derivatives (e.g., 2-bromo-4-fluoroacetanilide) via acetylation followed by bromination using hydrobromic acid and oxidizing agents (hydrogen peroxide, sodium hypochlorite) has been reported. This method minimizes over-bromination and improves yield, which is important for preparing brominated intermediates that can be converted to the nicotinic acid derivatives.Preparation of Ethyl 4-bromobutyrate (Related Ester):

A one-step method for ethyl 4-bromobutyrate involves reaction of gamma-butyrolactone with dry hydrogen bromide gas, followed by reaction with absolute ethanol under controlled temperature and stirring conditions. Although this is a different compound, the methodology highlights controlled bromination and esterification steps that could be adapted for related compounds.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of 4-bromo-2-fluoronicotinic acid | 4-bromo-2-fluoronicotinic acid, EtOH, EDCI, DMAP, DCM | 20 (room temp) | 20 | ~90 | Mild conditions, carbodiimide coupling |

| Bromination of fluoroaniline derivatives | 4-fluoroaniline, hydrobromic acid, oxidizing agent (H2O2, NaOCl) | 30-60 | Variable | High | Controlled bromination to avoid dibromo byproducts |

| One-step ethyl 4-bromobutyrate synthesis (related) | γ-butyrolactone, HBr gas, EtOH | 10-90 | 3-6 | High | Controlled gas introduction and temperature |

Research Findings and Analysis

The esterification method using EDCI and DMAP in DCM is well-established for synthesizing ethyl esters of aromatic and heteroaromatic carboxylic acids, providing high yields and purity without harsh acidic conditions that could cause side reactions or dehalogenation.

The bromination step in related compounds demonstrates the importance of using hydrobromic acid with oxidizing agents to achieve selective monobromination, which is critical for maintaining the desired substitution pattern on the pyridine ring.

The temperature control during esterification and bromination is crucial to optimize yield and minimize side products. Room temperature esterification over extended time (20 h) balances reaction completion and stability of sensitive groups.

Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating the pure this compound as a colorless oil, confirmed by NMR characterization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Oxidation Reactions: It can also undergo oxidation to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethyl 4-methoxy-2-fluoronicotinate, while reduction could produce this compound derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-bromo-2-fluoronicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to understand its mode of action.

Medicine: It serves as a precursor in the development of pharmaceutical compounds. Its derivatives are studied for their therapeutic potential in treating various diseases.

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which ethyl 4-bromo-2-fluoronicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Table 1: Physicochemical and Spectrometric Comparison

*Estimated by adding 14 Da (difference between ethyl and methyl groups) to the methyl analog’s [M+H]⁺ value.

†Hypothesized based on increased steric bulk of the ethyl group.

Key Findings:

- Reactivity: The ethyl group may introduce minor steric hindrance in nucleophilic substitution or cross-coupling reactions, slightly slowing kinetics relative to the methyl variant.

- Collision Cross Section (CCS) : The ethyl analog’s CCS is predicted to be 3–5% higher due to its increased molecular volume, as inferred from ion mobility spectrometry principles .

Other Structural Analogs

- Non-halogenated Ethyl Nicotinate: The absence of bromine and fluorine simplifies synthesis but diminishes electronic effects critical for directing regioselective reactions.

Biological Activity

Ethyl 4-bromo-2-fluoronicotinate is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound features a bromine atom at the fourth position and a fluorine atom at the second position of the pyridine ring, which contributes to its unique reactivity and interaction with biological systems. The following sections will explore its biological activity, including antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₉H₈BrF₁N₁O₂

Molecular Weight: 232.07 g/mol

The presence of halogens in the structure often enhances the compound's interaction with biological targets, leading to increased potency against various pathogens. The unique arrangement of bromine and fluorine atoms can influence the compound's pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it possesses both antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to effectively inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also share these capabilities.

Comparative Antimicrobial Activity

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4, fluorine at position 2 | Antibacterial and antifungal |

| Ethyl 4-bromo-2-chloronicotinate | Bromine at position 4, chlorine at position 2 | Antibacterial properties |

| Mthis compound | Methyl group instead of ethyl | Neuroactive properties |

The mechanism of action for this compound involves its interaction with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its pharmacological effects. The compound may bind to active sites on enzymes or receptors, influencing their activity and leading to desired biological outcomes.

- Enzyme Inhibition: this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could potentially modulate nicotinic receptors, which are vital in neurotransmission and may have implications in neuropharmacology.

Study on Antimicrobial Efficacy

A study conducted on this compound evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Neuropharmacological Applications

Another research initiative focused on the neuropharmacological applications of this compound. The study highlighted its ability to influence neurotransmitter systems, particularly those involving acetylcholine receptors. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.